Cas no 1806178-27-7 (Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate)

Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate is a fluorinated pyridine derivative with potential applications in agrochemical and pharmaceutical research. The compound features a difluoromethyl group at the 6-position, a methoxy group at the 2-position, and a trifluoromethoxy substituent at the 3-position, contributing to its unique electronic and steric properties. The ester functionality at the 4-position enhances its reactivity, making it a versatile intermediate for further derivatization. Its fluorinated moieties may improve metabolic stability and lipophilicity, which are advantageous in the design of bioactive molecules. This compound is suitable for use in synthetic chemistry, particularly in the development of novel heterocyclic frameworks.
Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate structure
1806178-27-7 structure
Product Name:Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate
CAS No:1806178-27-7
MF:C11H10F5NO4
MW:315.193420886993
CID:4813190
Update Time:2025-06-13

Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate
    • Inchi: 1S/C11H10F5NO4/c1-19-7(18)4-5-3-6(9(12)13)17-10(20-2)8(5)21-11(14,15)16/h3,9H,4H2,1-2H3
    • InChI Key: DDSGVRKGZXGLAH-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=C(N=1)OC)OC(F)(F)F)CC(=O)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 352
  • XLogP3: 2.8
  • Topological Polar Surface Area: 57.6

Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029084358-1g
Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate
1806178-27-7 97%
1g
$1,475.10 2022-03-31

Additional information on Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate

Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806178-27-7): A Comprehensive Overview

Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate, identified by its CAS number 1806178-27-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple fluorinated substituents, specifically difluoromethyl and trifluoromethoxy groups, enhances its chemical reactivity and biological efficacy, making it a valuable scaffold for drug discovery and development.

The structural configuration of Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate encompasses a pyridine ring substituted with an acetate moiety at the 4-position, a methoxy group at the 2-position, and fluorinated groups at the 6- and 3-positions. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The difluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, while the trifluoromethoxy group contributes to lipophilicity and membrane permeability.

In recent years, there has been a surge in research focused on fluorinated pyridines due to their remarkable pharmacological properties. These compounds have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The fluorine atoms introduce electron-withdrawing effects that modulate the reactivity of the molecule, enabling it to engage with biological receptors more effectively. This has led to the development of several fluorinated pyridines as lead compounds in drug discovery pipelines.

Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate has been investigated in several preclinical studies for its potential therapeutic effects. One of the most promising areas of research is its application in oncology. Fluorinated pyridines have shown inhibitory activity against various kinases and enzymes involved in cancer cell proliferation and survival. The structural features of this compound make it an excellent candidate for developing small-molecule inhibitors that can selectively target cancer-related pathways. Preliminary studies have indicated that it may have synergistic effects when combined with other chemotherapeutic agents.

The role of fluorine substituents in enhancing drug efficacy is well-documented in the literature. The electron-withdrawing nature of fluorine atoms increases the lipophilicity of molecules, facilitating their penetration across biological membranes. Additionally, fluorine can influence metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. These properties make Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate a compelling candidate for further development into a novel therapeutic agent.

In addition to oncology, this compound has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies have shown that fluorinated pyridines can modulate inflammatory pathways by interacting with specific receptors and enzymes. The unique structural features of Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate make it a promising candidate for developing anti-inflammatory drugs that can target multiple pathways simultaneously.

The synthesis of Methyl 6-(difluoromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorinated groups often necessitates specialized synthetic techniques to ensure high yield and purity. Advanced methodologies such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly employed in the synthesis of this class of compounds. The expertise required for these synthetic processes underscores the importance of collaboration between organic chemists and medicinal chemists in developing novel fluorinated pyridines.

The pharmacokinetic profile of Methyl 6-(difluoromethyl)-2-methoxy-3-()pyridine-4-acetate is another critical aspect that has been thoroughly evaluated in preclinical studies. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential and safety profile. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic clearance. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.

The future directions for research on Methyl 6-(difluoromethyl >methoxy >-3-()pyridine-4-acetate are multifaceted. Further preclinical studies are needed to elucidate its mechanism of action and to identify any potential side effects or toxicities. Additionally, computational modeling and virtual screening techniques can be employed to identify new analogs with improved efficacy and selectivity. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into clinical applications.

In conclusion, Methyl 6-(difluoromethyl >

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